N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as CTB, is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in regulating gene expression through chromatin remodeling.
Mode of Action
CTB acts as a small molecule activator of HAT . By binding to the p300/EP300/E1A protein, it enhances the protein’s HAT activity, leading to increased acetylation of histones. This acetylation alters the structure of chromatin, the material that makes up chromosomes, making the DNA more accessible for transcription and ultimately leading to changes in gene expression .
Biochemical Pathways
The activation of HAT by CTB affects the chromatin remodeling pathway . Chromatin remodeling is a key mechanism in the regulation of gene expression. By altering the acetylation status of histones, CTB can influence the compactness of the chromatin structure, thereby controlling the accessibility of the DNA for transcription machinery and influencing gene expression .
Pharmacokinetics
The compound is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
The activation of HAT and the subsequent alteration of chromatin structure by CTB can lead to changes in gene expression . This can have various effects at the molecular and cellular level, depending on the specific genes that are affected. For example, it might serve as a therapeutic agent for treating complications of cognitive dysfunction including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been found to selectively activate p300 histone acetyltransferase (HAT) activity .
Cellular Effects
The compound exerts profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-methoxybenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include derivatives with different substituents on the aromatic ring.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various derivatives.
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Another compound with potential therapeutic applications.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-5-3-2-4-10(13)14(21)20-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQJSYHWHVWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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